molecular formula C13H17N5 B12482219 N-[2-(cyclohex-1-en-1-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12482219
M. Wt: 243.31 g/mol
InChI Key: ZLRGNOFFQHDSDF-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a cyclohexenyl ethyl side chain, which may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate starting materials. The cyclohexenyl ethyl side chain can then be introduced via alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Shares a similar cyclohexenyl ethyl side chain but has a different core structure.

    Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: Another cyclohexene derivative with distinct functional groups.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the cyclohexenyl ethyl side chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H17N5/c1-2-4-10(5-3-1)6-7-14-12-11-8-17-18-13(11)16-9-15-12/h4,8-9H,1-3,5-7H2,(H2,14,15,16,17,18)

InChI Key

ZLRGNOFFQHDSDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC=NC3=C2C=NN3

Origin of Product

United States

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